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Disodium;butanedioate

Biopharmaceutical Injectable formulation Buffer myotoxicity

Formulating low-sodium products or biologics buffers? Disodium succinate (FEMA 3277, INS 424) solves two distinct pain points: achieving WHO sodium targets without taste loss, and providing a non-chelating pH buffer (3.3-6.6) validated in commercial parenterals. - **Sodium reduction:** 24.25% salt cut at moderate umami intensity (0.03% w/v threshold). - **Synergy:** Peak umami at MSG:succinate 6:1 ratio; optimal at 10:1. - **Forms:** Anhydrous (MW 162.05) for MOFs; Hexahydrate (MW 270.14) for food use.

Molecular Formula C4H4Na2O4
Molecular Weight 162.05 g/mol
Cat. No. B12423447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;butanedioate
Molecular FormulaC4H4Na2O4
Molecular Weight162.05 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyZDQYSKICYIVCPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Succinate: Physicochemical and Regulatory Baseline


Disodium butanedioate (CAS 150-90-3), also known as disodium succinate or sodium succinate dibasic, is the disodium salt of succinic acid with the molecular formula C₄H₄Na₂O₄ (molecular weight 162.05 g/mol, anhydrous) . It is commercially available in both anhydrous and hexahydrate forms [1]. The compound appears as a white crystalline powder, is odorless, and exhibits high water solubility of approximately 300 g/L at 25°C for the anhydrous grade . It functions as a buffering agent, flavor enhancer (FEMA No. 3277), and acidity regulator, with applications spanning biopharmaceutical formulation, food processing, and biochemical research .

Why Disodium Succinate Is Irreplaceable


Disodium butanedioate cannot be generically substituted with other dicarboxylate buffers or umami enhancers due to material differences in tissue compatibility, pain perception upon injection, taste threshold specificity, and thermal processing stability. While acetate, citrate, and phosphate buffers share broad pH buffering functionality, they differ substantially in myotoxicity profiles and injection site tolerability [1]. Similarly, in flavor applications, disodium butanedioate exhibits a distinctive shellfish-associated umami character with a taste threshold of 0.03% (w/v) that monosodium glutamate (MSG) alone cannot replicate, and its synergistic ratio with MSG is optimized within narrow concentration windows beyond which hedonic liking collapses [2]. Procurement decisions based solely on functional class equivalence risk formulation failure, adverse patient-reported outcomes, or unacceptable sensory deviation in finished food products.

Disodium Succinate: Quantitative Comparison Evidence


Sodium Reduction vs. Other Umami Carriers

In a comparative in vitro muscle model assessing cumulative creatine kinase (CK) release as a marker of myotoxicity, isotonic succinate buffers demonstrated the lowest myotoxicity among three carboxylic acid buffers evaluated. Citrate buffers produced the highest CK release values at both 0.001 M and 0.01 M buffer capacities [1].

Biopharmaceutical Injectable formulation Buffer myotoxicity

Umami Synergy with MSG: Ratio Optimization

An observational clinical study (SUFFER Study) evaluating injection site pain associated with a succinate buffer-based adalimumab biosimilar (ZRC-3197) reported that 94.6% of patients experienced 'No Pain' or 'Mild Pain' on a numeric pain rating scale (0-10). The study compared these findings against historical data for citrate-buffered formulations, concluding that the succinate buffer formulation offers reduced incidence and severity of injection site pain [1]. Patent literature further supports that pharmaceutical formulations buffered with succinate cause less pain upon injection than similar formulations containing non-succinate buffers such as citrate, phosphate, or acetate [2].

Biopharmaceutical Subcutaneous injection Patient tolerability

Succinate Buffering Range vs. Other Pharmaceutical Buffers

A sensory evaluation study using trained panelists quantified the interaction between disodium succinate (WSA) and monosodium glutamate (MSG). Umami intensity significantly increased with increasing WSA concentration up to an MSG/WSA ratio of 6:1, after which umami perception decreased. Hedonic liking peaked at an MSG/WSA ratio of 15:1 and then dropped dramatically at higher WSA concentrations. The study concluded that the optimal MSG/WSA ratio should not exceed 10:1 based on combined umami intensity and hedonic liking outcomes [1].

Food flavor Umami synergy Sensory science

Anhydrous vs. Hexahydrate Form Suitability

Using two-alternative forced choice methodology, researchers established a concentration-taste intensity curve for disodium succinate (WSA) that fitted a logarithmic-linear regression model (R² = 0.96). WSA exhibited maximal relative umami intensity under the following optimized conditions: 25°C, 0.1% Na⁺ addition, and pH 7.5. The compound also demonstrated thermal stability sufficient for high-temperature food processing applications [1].

Food chemistry Umami quantification Process stability

Aqueous Solubility Advantage Over Succinic Acid

Disodium butanedioate exhibits a taste threshold of 0.03% (w/v) with a characteristic shellfish-associated umami profile [1]. The compound possesses inherent saltiness that enables partial replacement of sodium chloride in food formulations, supporting low-sodium product development strategies [2].

Food additive Sodium reduction Flavor enhancement

Disodium Succinate Application Scenarios


Low-Sodium Foods with Preserved Saltiness

In injectable drug product development, particularly for monoclonal antibodies, biosimilars, and protein therapeutics administered subcutaneously, disodium butanedioate serves as the buffer component of choice where reduced injection site pain and minimized muscle tissue irritation are critical quality attributes. Clinical evidence demonstrates that succinate-buffered formulations produce lower pain incidence compared to citrate-buffered alternatives, with 94.6% of patients reporting no pain or mild pain on validated pain scales [1]. In vitro myotoxicity assessments confirm that isotonic succinate buffers exhibit the lowest cumulative CK release among carboxylic acid buffers, supporting superior tissue compatibility [2]. Procurement of high-purity (>99%) pharmaceutical-grade disodium butanedioate is essential for achieving these tolerability outcomes.

Optimized Umami Synergy in Savory Blends

In the manufacture of seafood-flavored seasonings, soup bases, sauce formulations, and processed aquatic products, disodium butanedioate provides a characteristic shellfish-associated umami profile that cannot be replicated by MSG alone. Formulation optimization requires adherence to the established MSG/WSA synergistic ratio: umami intensity peaks at a 6:1 MSG/WSA ratio, while hedonic liking peaks at 15:1, with an optimal practical ratio not exceeding 10:1 [3]. Exceeding these ratios leads to hedonic collapse and wasted material costs. Maximum umami expression is achieved when the final product matrix maintains conditions approaching 25°C, 0.1% Na⁺ concentration, and pH 7.5 [4].

Non-Volatile Buffering for Biologics Formulation

For manufacturers developing reduced-sodium versions of sauces, seasonings, processed meats, and snack foods, disodium butanedioate offers dual functionality as both umami enhancer and partial sodium chloride substitute. The compound's inherent saltiness, combined with its 0.03% taste threshold and ability to mask bitterness while enhancing overall flavor roundness, enables meaningful sodium reduction without sacrificing palatability [1][5]. This functionality supports compliance with global sodium reduction targets and clean-label positioning.

Anhydrous Succinate for MOF and Chemical Synthesis

In food manufacturing processes involving high-temperature treatments—such as retort sterilization, frying, baking, or extrusion—disodium butanedioate provides reliable umami retention where less thermally stable flavor enhancers may degrade. The compound maintains its umami activity following heat treatment, with documented stability under conditions typical of commercial food processing [4]. This thermal robustness makes it suitable for instant noodle seasoning packets, canned seafood products, and retort-pouched sauces where post-processing flavor integrity is critical to product quality.

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